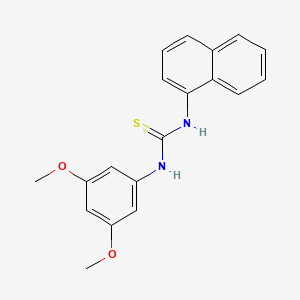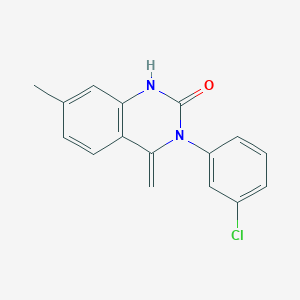
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide, also known as BHCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BHCT belongs to the class of hydrazinecarbothioamide derivatives and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide is not fully understood. However, studies have suggested that 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide may exert its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS). 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide's anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. Studies have reported that 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide's stability and shelf-life may be a limitation for long-term experiments, and its potential interactions with other compounds should be considered.
Direcciones Futuras
There are several future directions for 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide research. One potential direction is to investigate its potential as a novel anti-inflammatory and antioxidant agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anticancer agent and its synergistic effects with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide and its potential interactions with other compounds.
Conclusion
In conclusion, 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been synthesized through various methods, and its scientific research applications include its anti-inflammatory, antioxidant, and anticancer properties. 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide as a therapeutic agent.
Métodos De Síntesis
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been synthesized through various methods, including the reaction of furoyl chloride with cyclohexylhydrazinecarbothioamide in the presence of a base, such as triethylamine. Another method involves the reaction of 5-bromo-2-furoic acid with cyclohexylhydrazinecarbothioamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide. The yield of 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide through these methods has been reported to be around 70-80%.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide inhibits the production of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. 2-(5-bromo-2-furoyl)-N-cyclohexylhydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
1-[(5-bromofuran-2-carbonyl)amino]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c13-10-7-6-9(18-10)11(17)15-16-12(19)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIMQNKKIGOHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromofuran-2-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)


![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)


![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)
![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)
![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)